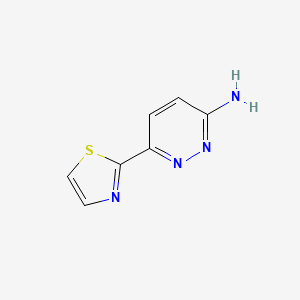![molecular formula C10H16N2O2 B1466295 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol CAS No. 1338660-17-5](/img/structure/B1466295.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
The compound “1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol” is a chemical compound that incorporates an oxazole ring, a five-membered heterocyclic moiety. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . The synthesis of oxazole derivatives has been an interesting field for a long time .Molecular Structure Analysis
The molecular structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol” include a density of 1.4±0.1 g/cm 3, boiling point of 626.9±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and a flash point of 332.9±34.3 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antimicrobial Agents
Compounds with the oxazole moiety, such as 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol , have been studied for their potential as antimicrobial agents. The structural framework of oxazoles has shown efficacy against a range of bacterial strains, including E. coli and Xanthomonas citri . This suggests that the compound may be valuable in the development of new antibiotics or disinfectants.
Biological Activity: Anti-inflammatory Properties
Oxazole derivatives are known to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be a candidate for further investigation in the development of anti-inflammatory drugs .
Chemical Synthesis: Building Blocks
The oxazole ring in 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol can serve as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules with potential applications in medicinal chemistry and materials science .
Neuroscience: Neuroprotective Agents
Research has indicated that certain oxazole derivatives may have neuroprotective effects. This opens up possibilities for the compound to be used in the study of neurodegenerative diseases and as a potential therapeutic agent to protect neuronal health .
Cancer Research: Antitumor Activity
Some oxazole compounds have shown promise in cancer research due to their antitumor activity. The ability to inhibit the growth of cancer cells makes 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol a compound of interest for oncological studies .
Agricultural Chemistry: Pesticides
The antimicrobial properties of oxazole derivatives also extend to their use in agriculture. They can be formulated into pesticides to control bacterial and fungal pathogens, thereby protecting crops and improving yield .
Material Science: Organic Semiconductors
Oxazole rings are components of certain organic semiconductors. The electronic properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Environmental Science: Pollutant Degradation
Studies have suggested that oxazole derivatives can play a role in the degradation of environmental pollutants. This application is crucial for bioremediation efforts and the development of eco-friendly degradation systems .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-11-7)6-12-4-3-9(13)5-12/h9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOBBYEJPGDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1466212.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)


![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)

![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)




